Methyl 4-iodo-1-tosyl-1H-pyrrole-2-carboxylate
Overview
Description
Methyl 4-iodo-1-tosyl-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by the presence of an iodine atom at the 4-position, a tosyl group at the 1-position, and a methyl ester group at the 2-position of the pyrrole ring. These structural features make it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-iodo-1-tosyl-1H-pyrrole-2-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the pyrrole with tosyl chloride (TsCl) in the presence of a base such as pyridine.
Iodination: The iodination at the 4-position can be achieved using iodine (I2) and a suitable oxidizing agent like silver trifluoroacetate (AgTFA).
Esterification: The methyl ester group can be introduced by reacting the carboxylic acid derivative of the pyrrole with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-iodo-1-tosyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,5-diones using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, THF).
Oxidation: Oxidizing agents (e.g., KMnO4, OsO4), solvents (e.g., acetone, water).
Major Products
Substitution: Various substituted pyrrole derivatives.
Reduction: Methyl 4-iodo-1-tosyl-1H-pyrrole-2-methanol.
Oxidation: Pyrrole-2,5-diones.
Scientific Research Applications
Methyl 4-iodo-1-tosyl-1H-pyrrole-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds, such as potential anticancer and antimicrobial agents.
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: It can be used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of Methyl 4-iodo-1-tosyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The tosyl group can enhance the compound’s binding affinity to its target, while the iodine atom can participate in halogen bonding interactions. The ester group can be hydrolyzed to release the active carboxylic acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-1-tosyl-1H-pyrrole-2-carboxylate: Similar structure with a bromine atom instead of iodine.
Methyl 4-chloro-1-tosyl-1H-pyrrole-2-carboxylate: Similar structure with a chlorine atom instead of iodine.
Methyl 4-fluoro-1-tosyl-1H-pyrrole-2-carboxylate: Similar structure with a fluorine atom instead of iodine.
Uniqueness
Methyl 4-iodo-1-tosyl-1H-pyrrole-2-carboxylate is unique due to the presence of the iodine atom, which can participate in specific halogen bonding interactions that are not possible with other halogens. This can influence the compound’s reactivity and binding properties, making it a valuable intermediate in the synthesis of specialized organic molecules.
Properties
IUPAC Name |
methyl 4-iodo-1-(4-methylphenyl)sulfonylpyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12INO4S/c1-9-3-5-11(6-4-9)20(17,18)15-8-10(14)7-12(15)13(16)19-2/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMRTTYVSXENOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2C(=O)OC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12INO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732671 | |
Record name | Methyl 4-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869886-85-1 | |
Record name | Methyl 4-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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